molecular formula C16H24N2O3 B1289656 Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate CAS No. 886851-68-9

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1289656
CAS No.: 886851-68-9
M. Wt: 292.37 g/mol
InChI Key: QDERCJJDCUXJSL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate, also known as TDP-4, is an organic compound used in synthetic chemistry. It is a diazepane derivative, which is a type of cyclic compound containing two nitrogen atoms and four carbon atoms. TDP-4 is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and food industries. It has been used as a reagent in the synthesis of other compounds, such as drugs and agrochemicals. In addition, it has been studied for its potential use as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Decomposition and Conversion Processes

Research by Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, highlighting the potential for using radio frequency plasma technology for decomposing and converting MTBE into simpler compounds. This study provides insights into the decomposition mechanisms of similar tert-butyl compounds, which could be relevant for understanding the environmental impact or degradation pathways of "Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate" (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). The review discusses SPAs' widespread use, their detection in various environmental matrices, and their potential health impacts. This could relate to the environmental and health considerations of related tert-butyl compounds (Liu & Mabury, 2020).

Etherification Processes

A critical review by Palanychamy et al. (2022) focuses on various reaction mechanisms for glycerol etherification, discussing the formation of compounds like mono tert-butyl glycerol ether through etherification processes. This review sheds light on the synthetic routes and potential applications of tert-butyl-based ethers, which could offer parallels in synthesizing and applying "this compound" (Palanychamy et al., 2022).

Environmental Pollution and Biodegradation

Fiorenza and Rifai (2003) provided a comprehensive review of MTBE biodegradation and bioremediation, documenting evidence of biotransformation under aerobic and anaerobic conditions. This study's insights into the biodegradation pathways and remediation strategies for MTBE might be indirectly relevant to understanding environmental interactions and degradation possibilities for tert-butyl-containing compounds like "this compound" (Fiorenza & Rifai, 2003).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the specific mechanism of action for “Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate” is not available in the current literature .

Safety and Hazards

The safety data sheet for “Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERCJJDCUXJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594693
Record name tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-68-9
Record name tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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